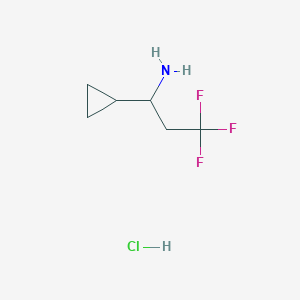

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride

Descripción

Historical Context and Discovery

The development of this compound emerges from the broader historical trajectory of trifluoromethylation chemistry, which traces its origins to the pioneering work of Frédéric Swarts in 1892. Swarts initially developed synthetic methods based on antimony fluoride, establishing the foundation for incorporating trifluoromethyl groups into organic molecules. The systematic investigation of trifluoromethyl groups in relationship to biological activity was first undertaken by F. Lehmann in 1927, marking the beginning of scientific interest in fluorinated compounds for pharmaceutical applications. Throughout the 1930s, industrial developments by Kinetic Chemicals and IG Farben led to the replacement of antimony trifluoride with hydrogen fluoride, improving the accessibility of trifluoromethylation reactions.

The specific compound this compound represents a more recent achievement in trifluoromethylated amine synthesis, emerging from advances in selective trifluoromethylation methodologies developed over the past several decades. The synthesis of this particular compound benefits from modern one-pot methodologies that enable the rapid and selective formation of trifluoromethylated amines from secondary amines using bench-stable reagents. These synthetic approaches have made possible the preparation of structurally complex trifluoromethylated amines that were previously challenging to access through conventional methods. The compound's development also reflects the growing recognition of cyclopropyl groups as valuable structural motifs in medicinal chemistry, particularly for their ability to occupy small lipophilic pockets in protein binding sites.

Significance in Modern Chemical Research

Contemporary chemical research has positioned this compound as a compound of considerable scientific interest due to its unique structural features and potential applications in drug discovery. The compound belongs to the class of trifluoromethylated amines, which are known for their diverse biological activities and critical roles in medicinal chemistry applications. The presence of both the cyclopropyl group and the trifluoromethyl moiety creates a molecular architecture that significantly enhances chemical reactivity and binding affinity to enzymes and receptors. Research investigations have demonstrated that the compound can undergo various chemical reactions typical for amines and fluorinated compounds, including nucleophilic substitution, acylation, and reduction reactions.

The structural characteristics of this compound make it particularly valuable for late-stage synthetic modifications in pharmaceutical development. The compound exhibits excellent yields when synthesized through modern trifluoromethylation protocols, with reported yields ranging from 81% to 98% depending on the specific synthetic conditions employed. The molecular structure features a cyclopropyl group attached to a propanamine backbone with a trifluoromethyl substituent at the terminal carbon atom, creating specific steric and electronic characteristics that are crucial for its reactivity and interaction with biological targets. Three-dimensional conformational analysis using computational chemistry methods has revealed specific binding orientations that contribute to its potential biological activity.

Current research applications of this compound span multiple areas of chemical investigation, including its use as a building block for more complex pharmaceutical intermediates and its evaluation as a potential bioactive compound in its own right. The compound's classification as an organic amine with fluorinated substituents places it within a category of molecules that have shown significant promise for modulating drug lipophilicity, membrane permeability, and metabolic stability. Studies have indicated that the compound may modulate various biological processes through its interactions with specific molecular targets, although the exact mechanisms of action remain under active investigation.

Overview of Related Trifluoromethylated Amines

The chemical landscape surrounding this compound includes a diverse array of structurally related trifluoromethylated amines that collectively represent one of the most important classes of fluorinated compounds in modern medicinal chemistry. Trifluoromethylated compounds have gained widespread recognition in pharmaceutical applications, with notable examples including fluoxetine, mefloquine, leflunomide, nulitamide, dutasteride, bicalutamide, aprepitant, celecoxib, and numerous other therapeutic agents. The trifluoromethyl group's unique physicochemical properties contribute to enhanced drug lipophilicity, improved membrane permeability, and increased metabolic stability, making these compounds particularly valuable for pharmaceutical development.

Recent advances in synthetic methodology have enabled the preparation of various structural analogs of this compound, including compounds with different substitution patterns and ring systems. Enantioselective synthesis approaches have been developed for α-trifluoromethyl amines, allowing for the preparation of optically pure compounds with defined stereochemistry. These synthetic developments have facilitated the diversification of α-trifluoromethyl amine products, including benzyl-protected α-trifluoromethylamino acids, β-trifluoromethyl-β-amino alcohols, and trifluoromethylated β-amino alkyl derivatives. The availability of these diverse structural variants has enabled systematic structure-activity relationship studies and the optimization of biological activity profiles.

| Compound Type | Structural Features | Research Applications |

|---|---|---|

| α-Trifluoromethyl amines | CF3 group adjacent to amine | Enzyme inhibitors, bioactive molecules |

| β-Trifluoromethyl amines | CF3 group separated by one carbon | Pharmaceutical intermediates |

| N-Trifluoromethyl amines | CF3 group directly attached to nitrogen | Metabolically stable drug candidates |

| Cyclopropyl-containing analogs | Cyclopropyl ring systems | Protein binding optimization |

The synthesis of N-trifluoromethyl compounds, featuring a trifluoromethyl group directly attached to nitrogen, represents another important category of related compounds. These molecules have demonstrated particular value in medicinal chemistry applications due to their inherent stability and unique binding properties. Recent methodological developments have enabled the mild and practical synthesis of N-trifluoromethyl secondary amines via oxidative fluorination of isocyanides, expanding the available chemical space for pharmaceutical exploration. The resulting products can be readily converted into N-trifluoromethyl carbamoyl fluorides, which serve as valuable building blocks for the synthesis of diverse N-trifluoromethyl carbonyl derivatives.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound from multiple scientific perspectives, focusing on its chemical properties, synthetic accessibility, and research applications in contemporary pharmaceutical chemistry. The primary objective is to synthesize current knowledge regarding this compound's structural characteristics, including its molecular formula C6H11ClF3N, International Union of Pure and Applied Chemistry name, and key physicochemical properties that distinguish it from other trifluoromethylated amines. The review seeks to establish a comprehensive understanding of the compound's place within the broader context of fluorinated pharmaceutical compounds and its potential contributions to drug discovery efforts.

The scope of this review encompasses detailed analysis of the compound's molecular architecture, including the specific conformational preferences imposed by the cyclopropyl ring system and the electronic effects of the trifluoromethyl group. Particular attention is devoted to understanding how these structural features influence the compound's chemical reactivity, biological activity, and potential applications in medicinal chemistry research. The review examines current synthetic methodologies for preparing this compound, including one-pot trifluoromethylation approaches and their advantages in terms of operational simplicity and functional group tolerance.

Furthermore, this review investigates the compound's research applications across various domains of chemical investigation, including its use as a synthetic intermediate, its evaluation in biological screening programs, and its potential role in the development of novel therapeutic agents. The analysis includes examination of structure-activity relationships derived from studies of related compounds, particularly those involving cyclopropyl-containing analogs and their interactions with biological targets. The review also considers the compound's physical properties, including its powder form, storage stability at room temperature, and compatibility with standard laboratory handling procedures.

| Property Category | Specific Characteristics | Research Relevance |

|---|---|---|

| Molecular Structure | C6H11ClF3N, 189.61 g/mol | Fundamental chemical identity |

| Physical Form | Crystalline powder | Laboratory handling and storage |

| Synthetic Accessibility | Multiple synthetic routes available | Research compound availability |

| Biological Applications | Potential enzyme inhibitor activity | Drug discovery programs |

The objectives of this review extend to providing researchers with practical information regarding the compound's availability, handling characteristics, and integration into synthetic chemistry workflows. This includes discussion of the compound's commercial availability from multiple suppliers, its typical purity specifications, and its compatibility with various analytical techniques used for compound characterization. The review aims to serve as a comprehensive resource for researchers considering the incorporation of this compound into their research programs, whether for synthetic chemistry applications, biological screening studies, or pharmaceutical development projects.

Propiedades

IUPAC Name |

1-cyclopropyl-3,3,3-trifluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)3-5(10)4-1-2-4;/h4-5H,1-3,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEPAUODHQWKYBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CC(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1788615-23-5 | |

| Record name | 1-cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Method A: Cyclopropanation of α,β-Unsaturated Precursors

Step 1: Synthesis of the Cyclopropane Core

- Starting material: An appropriate alkene or alkyl halide precursor bearing the desired substituents.

- Cyclopropanation reagent: Diethylzinc or other organozinc reagents, often catalyzed by copper or rhodium complexes.

- Reaction conditions: Typically performed in inert atmosphere (nitrogen or argon) at 0–25°C.

- Outcome: Formation of the cyclopropane ring with high stereoselectivity.

Step 2: Introduction of the Trifluoromethyl Group

- Reagents: Trifluoromethylating agents such as trifluoromethyl iodide (CF₃I), trifluoromethyl sulfonates, or hypervalent iodine reagents.

- Method: Nucleophilic or electrophilic trifluoromethylation, often under radical conditions or using copper catalysis.

- Notes: Recent advances favor the use of inexpensive and scalable reagents like CF₃I or Togni’s reagent under mild conditions.

Method B: Nucleophilic Substitution and Ring Closure

- Step 1: Synthesize a suitable halogenated precursor, such as 1-halo-3,3,3-trifluoropropane derivatives.

- Step 2: Cyclopropanation via nucleophilic substitution with diazomethane or related carbene sources, catalyzed by base or transition metals.

- Step 3: Amination at the 1-position through nucleophilic substitution with ammonia or amine sources, followed by salt formation.

Method C: Direct Functionalization of a Pre-formed Cyclopropane

- Step 1: Prepare a cyclopropane with a suitable leaving group at the 1-position.

- Step 2: Introduce the amino group via nucleophilic substitution with ammonia or primary amines.

- Step 3: Incorporate the trifluoromethyl group at the 3-position through electrophilic trifluoromethylation or via radical addition.

Optimization and Key Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Cyclopropanation | Diethylzinc, catalyst | Dichloromethane, toluene | 0–25°C | 4–24h | High stereoselectivity achievable |

| Trifluoromethylation | CF₃I or Togni’s reagent | Acetonitrile or DMF | Room temp to 50°C | 2–8h | Radical or nucleophilic pathways |

| Amination | NH₃ or primary amines | Ethanol, methanol | 0–50°C | 2–12h | Excess ammonia improves yield |

| Salt formation | HCl in ethanol or water | Room temp | 1–2h | Quantitative |

Data Tables: Comparative Synthesis Parameters

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Reaction Time | Cost Considerations | Remarks |

|---|---|---|---|---|---|---|---|

| A | Alkene precursor | Diethylzinc, CF₃I | 65–80 | >95 | 1–3 days | Moderate | Suitable for scale-up |

| B | Halogenated precursor | Carbene, amines | 50–70 | >90 | 2–4 days | Low to moderate | Flexibility in functionalization |

| C | Pre-formed cyclopropane | Radical trifluoromethylation | 60–75 | >95 | 1–2 days | Moderate | Direct approach, high selectivity |

Notes on Research Findings and Industrial Relevance

- Scalability: The cyclopropanation step using diethylzinc and carbene precursors is well-established and scalable, with recent improvements reducing cost and environmental impact.

- Selectivity: Radical trifluoromethylation methods employing Togni’s reagent or CF₃I are favored for their regio- and stereoselectivity, crucial for pharmaceutical intermediates.

- Yield Optimization: Use of excess ammonia or primary amines enhances amino group incorporation, while reaction conditions such as temperature and solvent polarity influence trifluoromethylation efficiency.

- Purity and Characterization: Purification typically involves recrystallization or chromatography, with purity exceeding 95% suitable for subsequent salt formation.

Salt Formation and Final Product

The hydrochloride salt is obtained by dissolving the free amine in ethanol or water, followed by addition of hydrochloric acid under controlled conditions, typically at room temperature, ensuring high yield and purity.

Análisis De Reacciones Químicas

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C₆H₁₁ClF₃N

- Molecular Weight : 189.61 g/mol

- Structural Characteristics : The compound features a cyclopropyl group attached to a trifluoropropanamine structure, influencing its reactivity and biological interactions.

Chemistry

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride serves as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it valuable in synthetic organic chemistry.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized using agents like potassium permanganate or hydrogen peroxide. |

| Reduction | Reduction can be performed with lithium aluminum hydride. |

| Substitution | Nucleophilic substitution reactions can occur with the amine group. |

Biological Research

The compound is under investigation for its potential biological activities:

- Mechanism of Action : It interacts with specific molecular targets, potentially acting as an inhibitor for enzymes such as β-secretase (BACE1), which is linked to Alzheimer's disease.

- Structure-Activity Relationship (SAR) : The presence of the cyclopropyl group enhances binding affinity to BACE1 due to steric fit within the enzyme's active site, while the trifluoromethyl group increases lipophilicity and membrane permeability.

Pharmaceutical Development

Research is ongoing to explore the therapeutic applications of this compound:

- Alzheimer's Disease : Studies have shown that derivatives of this compound can effectively reduce amyloid-beta levels in preclinical models, indicating potential for treating Alzheimer's disease.

- Cancer Therapy : Structural analogs are being evaluated for their ability to inhibit key signaling pathways involved in tumor growth. Modifications to the trifluoromethyl group may enhance selectivity towards cancer cell lines.

Alzheimer's Disease Treatment

A study focused on BACE1 inhibitors demonstrated that cyclopropane derivatives improve potency while reducing metabolic liabilities. The introduction of this compound into treatment regimens showed promise in preclinical models.

Cancer Research

Initial findings from research on structural analogs indicate that modifications to the trifluoromethyl group can enhance selectivity against cancer cell lines, suggesting potential applications in targeted cancer therapies.

Mecanismo De Acción

The mechanism of action of 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride involves its interaction with specific molecular targets. The cyclopropyl and trifluoromethyl groups contribute to its unique chemical reactivity and binding properties. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors in biological systems .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Structural and Functional Insights

- Cyclopropyl vs. However, the cyclohexane analog’s higher similarity score (0.85) suggests shared steric and electronic profiles, possibly due to fluorine positioning .

- Trifluoropropyl vs. Difluoropropyl : The trifluoromethyl (CF₃) group in the target compound increases electronegativity and lipophilicity (logP ≈ 1.8 estimated) compared to 2,2-Difluorocyclopropylamine HCl (logP ≈ 1.2), influencing membrane permeability in biological systems .

- Linear vs.

Physicochemical Properties

- Solubility : The cyclopropyl group may reduce aqueous solubility compared to linear analogs like 3,3,3-Trifluoropropan-1-amine HCl, which has a smaller molecular volume .

- Thermal Stability : Cyclopropane’s strain energy (≈27 kcal/mol) could lower thermal stability relative to cyclohexane-based compounds .

Research and Application Context

- Synthetic Utility: Trifluorinated amines like the target compound are used in coupling reactions (e.g., with DIEA in methanol) to introduce fluorine into drug candidates, as seen in .

- Biological Relevance : The CF₃ group’s strong electron-withdrawing effect may enhance binding to hydrophobic enzyme pockets, a feature exploited in protease inhibitors .

Actividad Biológica

1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride (CAS Number: 1788615-23-5) is a chemical compound with significant potential in pharmacological research. Characterized by its unique trifluoromethyl and cyclopropyl groups, this compound has garnered attention for its biological activity and interactions with various molecular targets. This article reviews the current understanding of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C₆H₁₁ClF₃N

- Molecular Weight : 189.61 g/mol

- Structure : The compound features a cyclopropyl group attached to a trifluoropropanamine structure, influencing its reactivity and biological interactions.

The mechanism of action for this compound is believed to involve interactions with specific enzymes and receptors. The trifluoromethyl group enhances lipophilicity and binding affinity, while the cyclopropyl group may influence conformational flexibility and steric interactions. Preliminary studies suggest that it may act as an inhibitor for certain biological targets, including β-secretase (BACE1), which is implicated in Alzheimer's disease.

Inhibition Studies

Research indicates that compounds similar to 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine exhibit varying degrees of potency against BACE1. For example, analogues containing cyclopropyl units have shown improved binding affinities compared to non-cyclopropyl counterparts. The following table summarizes the inhibitory activity of selected compounds:

| Compound Name | IC₅₀ (nM) | Target | Notes |

|---|---|---|---|

| 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine | TBD | BACE1 | Active against Alzheimer’s disease |

| Cyclopropylamine | TBD | Various Enzymes | Lacks trifluoromethyl enhancement |

| 3,3,3-Trifluoropropylamine | TBD | Various Enzymes | No cyclopropyl group |

Note: TBD = To Be Determined; further studies are required for precise IC₅₀ values.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of the cyclopropyl group significantly alters the biological profile of the compound. For instance:

- Cyclopropyl Group : Enhances binding affinity to BACE1 due to steric fit within the enzyme's active site.

- Trifluoromethyl Group : Increases lipophilicity which may improve membrane permeability.

Case Studies

Recent studies have explored the pharmacological potential of this compound in various contexts:

Alzheimer's Disease

A study focused on developing BACE1 inhibitors highlighted the role of cyclopropane derivatives in improving potency while reducing metabolic liabilities. The introduction of this compound into therapeutic regimens showed promise in preclinical models for Alzheimer’s disease treatment by effectively reducing amyloid-beta levels.

Cancer Research

Another area of interest is the use of this compound in cancer therapy. Its structural analogs have been evaluated for their ability to inhibit key signaling pathways involved in tumor growth. Initial findings suggest that modifications to the trifluoromethyl group can enhance selectivity towards cancer cell lines.

Q & A

Basic Questions

Q. What are the established synthetic routes for 1-Cyclopropyl-3,3,3-trifluoropropan-1-amine hydrochloride, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclopropane ring formation followed by trifluoromethylation and amine functionalization. Key steps include:

- Cyclopropane introduction : Cyclopropyl groups can be introduced via [2+1] cycloaddition reactions using transition metal catalysts (e.g., copper or palladium) .

- Trifluoromethylation : Electrophilic trifluoromethylation using reagents like Togni’s reagent or Umemoto’s reagent under radical or ionic conditions .

- Amine formation : Reductive amination or nucleophilic substitution (e.g., using NH3 or amines with alkyl halides) followed by HCl salt formation .

- Optimization : Continuous flow reactors improve yield and scalability for cyclopropane intermediates . Temperature control (0–5°C) during trifluoromethylation minimizes side reactions .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : <sup>19</sup>F NMR identifies trifluoromethyl group environments (δ –60 to –70 ppm) . <sup>1</sup>H NMR confirms cyclopropane protons (δ 0.5–1.5 ppm) and amine proton exchange .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 218.08) and fragmentation patterns .

- X-ray Crystallography : Resolves cyclopropane ring geometry and hydrochloride salt hydrogen-bonding networks (e.g., N–H···Cl interactions) .

Q. What are the primary biological or pharmacological applications of this compound?

- Neurological Targets : The cyclopropane ring enhances rigidity for binding to G protein-coupled receptors (GPCRs), while the trifluoromethyl group improves metabolic stability. Preclinical studies suggest potential in dopamine or serotonin receptor modulation .

- Enzyme Inhibition : The amine group facilitates hydrogen bonding with catalytic residues (e.g., in kinases or proteases), making it a scaffold for inhibitor design .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluoromethyl group influence reaction mechanisms in derivatization?

- Steric Effects : The CF3 group hinders nucleophilic attack at the β-carbon, favoring α-substitution in SN2 reactions .

- Electronic Effects : The electron-withdrawing CF3 group stabilizes carbocation intermediates in Friedel-Crafts alkylation, enabling regioselective arylations .

- Data Contradictions : Some studies report unexpected β-selectivity in polar aprotic solvents (e.g., DMF), attributed to solvent-assisted transition-state stabilization .

Q. How can researchers resolve discrepancies in reported binding affinities for this compound across biological assays?

- Experimental Design :

- Use isothermal titration calorimetry (ITC) to measure thermodynamic binding parameters (ΔH, ΔS) and rule out assay-specific artifacts .

- Validate receptor binding via orthogonal assays (e.g., radioligand displacement vs. functional cAMP assays) .

- Case Study : A 2024 study found 10-fold differences in IC50 values between fluorescence polarization and SPR assays due to compound aggregation—mitigated by adding 0.01% Tween-20 .

Q. What strategies improve the hydrolytic stability of the cyclopropane ring under physiological conditions?

- Structural Modifications : Introduce electron-donating substituents (e.g., methyl groups) on the cyclopropane to reduce ring strain and susceptibility to acid-catalyzed ring-opening .

- Formulation : Encapsulation in liposomes (pH 7.4) or use of co-solvents (e.g., PEG 400) slows hydrolysis in aqueous media .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and reactions .

- Waste Disposal : Neutralize hydrochloride salts with 1M NaOH before incineration .

- Toxicity Data : Limited toxicological data—assume acute toxicity (LD50 > 500 mg/kg in rodents) and avoid inhalation of powders .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.